FINO2

Vue d'ensemble

Description

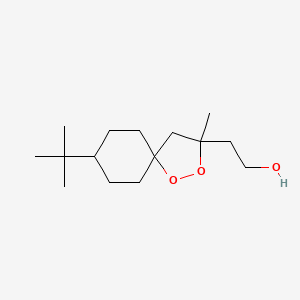

FINO2, également connu sous le nom de (5α,8α)-8-(1,1-diméthyléthyl)-3-méthyl-1,2-dioxaspiro[4.5]décane-3-éthanol, est un composé puissant induisant la ferroptose. Il fonctionne comme un oxydant stable, oxydant efficacement le fer ferreux et démontrant une stabilité à différents niveaux de pH . This compound est connu pour sa capacité à inhiber l'activité de la glutathion peroxydase 4 (GPX4), conduisant à une peroxydation lipidique généralisée .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de FINO2 implique la formation d'un cycle 1,2-dioxolane, qui est crucial pour son activité. La voie de synthèse comprend généralement les étapes suivantes:

Formation du cycle 1,2-dioxolane: Ceci implique la réaction d'un précurseur approprié avec un peroxyde pour former le cycle dioxolane.

Introduction du groupe tertio-butyle: Cette étape implique l'addition d'un groupe tertio-butyle au cycle dioxolane.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement élevé et une pureté élevée. Le processus implique:

Synthèse à grande échelle du précurseur: Ceci implique la production du précurseur en grandes quantités.

Formation du cycle 1,2-dioxolane: Cette étape est réalisée dans des conditions contrôlées pour assurer la formation du cycle dioxolane.

Purification: Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour assurer une pureté élevée

Analyse Des Réactions Chimiques

Structural Requirements for Reactivity

FINO₂’s activity depends on two critical structural features:

- Endoperoxide moiety : The 1,2-dioxolane ring containing the peroxide bond (-O-O-) is essential for oxidizing iron and initiating lipid peroxidation .

- Hydroxyethyl group : A hydroxyl group (-OH) adjacent to the peroxide enables substrate specificity and spatial coordination with labile iron .

Modifications altering these groups abolish activity :

- Non-peroxide analogs (e.g., spirocyclic oxetanes) show no ferroptosis-inducing capacity .

- Increasing the distance between the peroxide and hydroxyl group reduces potency (e.g., compound 41 vs. FINO₂) .

Iron Oxidation by FINO₂

FINO₂ directly oxidizes Fe²⁺ to Fe³⁺, generating lipid peroxides through Fenton-like reactions. Key findings include:

Stability and Substrate Interactions

FINO₂ exhibits exceptional stability under physiological conditions, enabling selective reactivity:

Thermal and Chemical Stability

Reactivity with GPX4

FINO₂ indirectly inactivates GPX4 without binding or depleting the enzyme:

- GPX4 activity loss : Observed via NADPH-coupled assay (↓ enzymatic activity by 80% at 10 µM FINO₂) .

- No direct targeting : Unlike RSL3, FINO₂ does not covalently bind GPX4 .

Lipid Peroxidation Mechanism

FINO₂ initiates ferroptosis by promoting PUFA peroxidation in cellular membranes:

| Lipid Class | Peroxidation Level (vs. Control) | Source |

|---|---|---|

| Phosphatidylethanolamines | 3.5× increase | |

| Cardiolipins | 2.8× increase |

- Mitochondrial targeting : FINO₂ accumulates in mitochondria, enhancing lipid peroxide generation .

- Lipophilicity : High sLogP (3.54) promotes membrane localization, unlike less lipophilic peroxides (e.g., artemisinin, sLogP = 2.39) .

Comparative Reactivity of FINO₂ Analogs

Structure-activity relationship (SAR) studies highlight the necessity of the peroxide-hydroxyl motif:

Applications De Recherche Scientifique

FINO2 a plusieurs applications en recherche scientifique, notamment:

Recherche sur le cancer: this compound est utilisé pour étudier la ferroptose dans les cellules cancéreuses. .

Maladies neurodégénératives: This compound est utilisé pour étudier le rôle de la ferroptose dans les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson

Développement de médicaments: This compound est utilisé dans le développement de nouveaux médicaments ciblant les voies de la ferroptose

Mécanisme d'action

This compound exerce ses effets par les mécanismes suivants:

Inhibition de GPX4: This compound inhibe l'activité de la glutathion peroxydase 4 (GPX4), conduisant à l'accumulation de peroxydes lipidiques

Oxydation du fer: This compound oxyde le fer ferreux en fer ferrique, conduisant à la génération d'espèces réactives de l'oxygène (ROS) et à la peroxydation lipidique

Induction de la ferroptose: Les effets combinés de l'inhibition de GPX4 et de l'oxydation du fer conduisent à la ferroptose, une forme de mort cellulaire régulée

Mécanisme D'action

FINO2 exerts its effects through the following mechanisms:

Inhibition of GPX4: This compound inhibits the activity of glutathione peroxidase 4 (GPX4), leading to the accumulation of lipid peroxides

Oxidation of Iron: This compound oxidizes ferrous iron to ferric iron, leading to the generation of reactive oxygen species (ROS) and lipid peroxidation

Induction of Ferroptosis: The combined effects of GPX4 inhibition and iron oxidation lead to ferroptosis, a form of regulated cell death

Comparaison Avec Des Composés Similaires

FINO2 est unique par rapport aux autres composés induisant la ferroptose en raison de son double mécanisme d'action. Des composés similaires incluent:

Erastin: Inhibe le système Xc- et induit la ferroptose en épuisant le glutathion intracellulaire.

RSL3: Inhibe directement GPX4, conduisant à la ferroptose.

ML162: Un autre inhibiteur de GPX4 avec une structure chimique différente.

DPI10: Induit la ferroptose par un mécanisme similaire à celui de this compound.

This compound se distingue par sa capacité à la fois à inhiber GPX4 et à oxyder le fer, ce qui en fait un outil précieux pour l'étude de la ferroptose .

Activité Biologique

FINO2 (1,2-dioxolane) is a compound recognized for its role as a ferroptosis inducer, a form of regulated cell death characterized by the accumulation of lipid peroxides. This biological activity positions this compound as a potential therapeutic agent in oncology, particularly for targeting cancer cells that evade traditional apoptotic pathways. The following sections detail the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Ferroptosis Induction

Ferroptosis is distinct from apoptosis and necrosis. It involves the oxidative degradation of lipids and is regulated by glutathione (GSH) levels and the enzyme GPX4 (glutathione peroxidase 4). This compound induces ferroptosis through several mechanisms:

- Iron Oxidation : this compound promotes iron oxidation, which is critical in the ferroptotic process. This mechanism operates independently of GSH depletion, differentiating it from other known ferroptosis inducers like erastin .

- GPX4 Inhibition : this compound indirectly inhibits GPX4 activity, which is essential for reducing lipid hydroperoxides. This inhibition leads to an accumulation of lipid peroxides, further driving the ferroptotic cell death pathway .

Structure-Activity Relationship

Research has identified specific structural features necessary for the biological activity of this compound:

- Endoperoxide Moiety : The presence of an endoperoxide group is crucial for its ability to induce oxidative stress and ferroptosis.

- Hydroxyethyl Group : This group enhances the compound's reactivity and efficacy in promoting lipid peroxidation .

The efficacy of this compound has been demonstrated in various cancer cell lines, including BJ-eLR (tumorigenic) and BJ-hTERT (non-tumorigenic), where it selectively induces cell death in tumor cells while sparing normal cells .

Cell Line Studies

A series of experiments conducted on different cell lines have elucidated the potency and selectivity of this compound:

| Cell Line | Type | Response to this compound | Mechanism |

|---|---|---|---|

| BJ-eLR | Tumorigenic | High sensitivity | Induces ferroptosis via GPX4 inhibition |

| BJ-hTERT | Non-tumorigenic | Low sensitivity | Resistant to ferroptosis |

| CAKI-1 | Renal cancer | High sensitivity | Induces ferroptosis via iron oxidation |

These findings indicate that this compound's ability to induce ferroptosis is significantly influenced by the cellular context, making it a promising candidate for targeted cancer therapies .

Case Studies

Recent studies have highlighted the implications of this compound in clinical settings:

- Liver Disease : Targeting ferroptosis with compounds like this compound has shown potential in alleviating liver disease symptoms by modulating key regulators involved in oxidative stress pathways .

- Cancer Treatment : In preclinical models, this compound has been effective against various cancer types by selectively inducing cell death in malignant cells while preserving healthy tissue .

- COVID-19 Research : A notable case report linked ferroptosis signatures to myocardial tissue damage in COVID-19 patients, suggesting that understanding ferroptotic mechanisms could inform treatment strategies for viral infections .

Propriétés

IUPAC Name |

2-(8-tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-13(2,3)12-5-7-15(8-6-12)11-14(4,9-10-16)17-18-15/h12,16H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJLCLCUNHUSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(CCC(CC2)C(C)(C)C)OO1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.